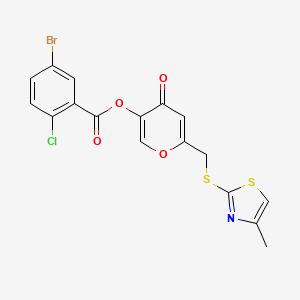

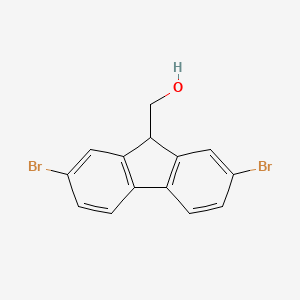

![molecular formula C19H20ClFN4 B2879511 3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine](/img/structure/B2879511.png)

3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JHU37160 is a high-affinity and highly potent activator of designer receptors exclusively activated by designer drugs (DREADDs). It is known for its ability to penetrate the blood-brain barrier and selectively activate hM3Dq and hM4Di DREADDs. The chemical name of JHU37160 is 8-Chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][1,4]diazepine .

Scientific Research Applications

JHU37160 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the activation of DREADDs and their effects on cellular signaling pathways.

Biology: JHU37160 is employed in studies involving neuronal activity modulation, particularly in the context of chemogenetics.

Medicine: The compound is investigated for its potential therapeutic applications in neurological disorders, such as epilepsy and Parkinson’s disease.

Industry: JHU37160 is used in the development of new chemogenetic tools and technologies for research and therapeutic purposes

Mechanism of Action

Target of Action

JHU37160, also known as 8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][1,4]diazepine, is a high affinity and highly potent activator of hM3Dq and hM4Di DREADDs . DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) are a popular chemogenetic technology for manipulation of neuronal activity .

Mode of Action

JHU37160 binds to hM3Dq and hM4Di receptors with Ki values of 1.9 nM and 3.6 nM respectively . It induces Gαo1 activation in HEK293 cells expressing hM3Dq or hM4Di .

Biochemical Pathways

It is known that it inhibits locomotor activity in mice expressing hm3dq and hm4di in d1-expressing neurons, and increases hm3dq-stimulated locomotion in rats expressing hm3dq in th-expressing neurons .

Pharmacokinetics

JHU37160 is brain penetrant in mice, rats, and non-human primates . It has been shown to have high in vivo potency for CNS applications . .

Result of Action

JHU37160 has been shown to effectively suppress spontaneous seizures in the intrahippocampal kainic acid (IHKA) mouse model, confirming its effectiveness as a DREADD ligand . It selectively inhibits locomotor activity in D1-hM3Dq and D1-hM4Di mice at doses ranging from 0.01 to 1mg/kg without any significant .

Action Environment

It is known that it is brain penetrant, suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

JHU37160 interacts with hM3Dq and hM4Di DREADDs, showing high affinity and potency . It has Ki values of 1.9 nM and 3.6 nM for hM3Dq and hM4Di in vitro, respectively . It selectively displaces [3H]clozapine from DREADDs in vivo, but not from other clozapine binding sites .

Cellular Effects

In cellular processes, JHU37160 has been shown to inhibit locomotor activity in mice expressing hM3Dq and hM4Di in D1-expressing neurons . It also increases hM3Dq-stimulated locomotion in rats expressing hM3Dq in TH-expressing neurons .

Molecular Mechanism

At the molecular level, JHU37160 induces Gαo1 activation in HEK293 cells expressing hM3Dq or hM4Di . It binds to hM3Dq and hM4Di receptors and exerts its effects through these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JHU37160 have been observed to last for up to 26 hours after injection . It has been shown to suppress seizures in DREADD-expressing IHKA mice .

Dosage Effects in Animal Models

In animal models, JHU37160 has been shown to selectively inhibit locomotor activity in D1-hM3Dq and D1-hM4Di mice at doses ranging from 0.01 to 1mg/kg without any significant locomotor effects observed in wild type (WT) mice .

Transport and Distribution

JHU37160 is known to be brain penetrant in mice, rats, and non-human primates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JHU37160 involves multiple steps, starting with the preparation of the core dibenzo[b,e][1,4]diazepine structure. The key steps include:

Formation of the core structure: This involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepine core.

Introduction of substituents: The chloro, fluoro, and ethylpiperazinyl groups are introduced through a series of substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of JHU37160 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

JHU37160 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the compound.

Substitution: The chloro and fluoro groups on the compound can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the chloro and fluoro groups.

Major Products Formed

The major products formed from these reactions include various derivatives of JHU37160 with modified functional groups, which can be further studied for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Clozapine-N-oxide (CNO): A commonly used DREADD agonist but has limitations due to its conversion to clozapine in vivo.

Compound 21 (C21): Another second-generation DREADD agonist with high affinity but different pharmacokinetic properties.

Uniqueness of JHU37160

JHU37160 stands out due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. It exhibits approximately 25-fold higher affinity for hM4Di compared to other DREADD agonists like CNO and C21. Additionally, JHU37160 selectively displaces [3H]clozapine from DREADDs in vivo without affecting other clozapine binding sites, making it a valuable tool for chemogenetic studies .

Properties

IUPAC Name |

3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-14-4-3-5-15(21)18(14)22-16-7-6-13(20)12-17(16)23-19/h3-7,12,22H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSCWOSASZXIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are DREADDs and how does JHU37160 interact with them?

A1: Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered G protein-coupled receptors (GPCRs) that can be introduced into specific cell populations, allowing researchers to modulate neuronal activity using specific ligands. JHU37160 is a highly potent and selective agonist for the excitatory hM3Dq DREADD. Upon binding to hM3Dq, JHU37160 activates downstream signaling pathways, leading to neuron depolarization and increased neuronal activity [, , , , ].

Q2: How does JHU37160 compare to other DREADD ligands like clozapine N-oxide (CNO) or Compound 21 (C21)?

A2: While CNO is widely used, it suffers from poor brain penetration and conversion to clozapine. C21, developed as an alternative, shows low brain penetrance, weak DREADD affinity, and low in vivo occupancy. JHU37160 overcomes these limitations with high in vivo DREADD potency, brain penetrance, and sustained DREADD occupancy [, ].

Q3: What are the primary applications of JHU37160 in research?

A3: JHU37160 is a powerful tool for studying neuronal circuits and their functions. Its applications include:

- Mapping neuronal projections: When combined with PET imaging using a dedicated radiotracer ([18F]JHU37107), JHU37160 allows for noninvasive mapping of neuronal pathways, including long-range projections [].

- Investigating the role of specific neuronal populations: By targeting DREADD expression to specific neuron types, JHU37160 can help researchers understand the contribution of those neurons to various physiological processes and behaviors [, , , , , , ].

- Exploring therapeutic potential: Chemogenetic activation of specific neuronal populations using JHU37160 holds promise for treating neurological and respiratory disorders characterized by impaired neuronal activity, such as Pompe disease or spinal cord injury [, , , ].

Q4: What is the impact of JHU37160 on respiratory function?

A4: Research demonstrates that JHU37160 can stimulate phrenic motor output and diaphragm activity. Studies in rodent models show that JHU37160 administration leads to sustained increases in inspiratory tidal volume and phrenic nerve activity [, , ]. This suggests potential therapeutic applications for conditions involving impaired respiratory drive.

Q5: Can JHU37160 be used to study the role of specific brain regions in behavior?

A5: Yes, by combining DREADD technology with targeted injections of viral vectors encoding hM3Dq, researchers can restrict DREADD expression to specific brain regions. Studies using this approach have demonstrated the role of the orbitofrontal cortex (OFC) in incubated oxycodone seeking in rats, showing that JHU37160-mediated inhibition of OFC neurons reduces drug-seeking behavior [].

Q6: What is known about the structure-activity relationship (SAR) of JHU37160?

A8: While specific details regarding JHU37160's SAR are limited in the provided research, it's understood that even subtle modifications to its structure can significantly impact its potency and selectivity for DREADDs. Ongoing research aims to synthesize and characterize novel DREADD ligands with improved pharmacokinetic and pharmacodynamic properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

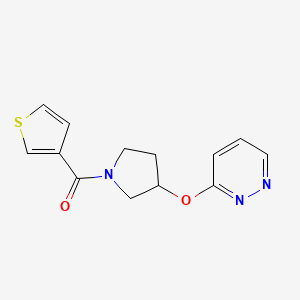

![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)

![2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)

![7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2879442.png)

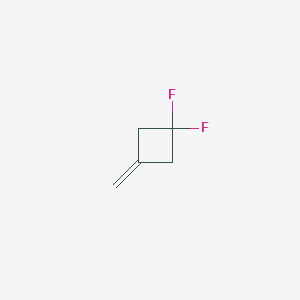

![2,4-dichloro-5-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2879443.png)

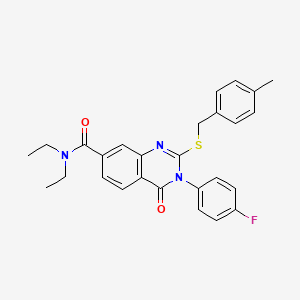

![N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2879444.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-cyclopentylethanediamide](/img/structure/B2879447.png)

![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)